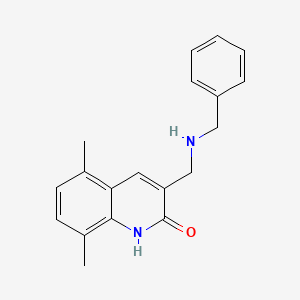

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one” is a complex organic molecule. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also seems to have a benzylamino-methyl group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve multistep syntheses. These can include nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The quinoline backbone and benzylamino-methyl group would contribute to this complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Properties

A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells. Among these, compound 8f showed the most notable anticancer activity. Docking studies suggested a prominent and conserved binding interaction with the EGFR tyrosine kinase, 1M17. Furthermore, certain compounds within this series displayed notable in vitro antibacterial activity against Gram-negative bacteria, specifically E. coli, indicating potential as antimicrobial agents (Bolakatti et al., 2020).

Antihypertensive Activity

3-Benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, synthesized through a novel route from methyl anthranilate, exhibited significant antihypertensive effects in spontaneously hypertensive rats. In particular, 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one demonstrated superior antihypertensive activity compared to the standard reference prazocin, indicating a potential for therapeutic application in hypertension management (Alagarsamy & Pathak, 2007).

Neuroprotective Activity

4-Substituted quinolin-2(1H)-ones were prepared and evaluated for their activity against N-methyl-D-aspartate (NMDA) receptor binding sites and neurotoxicity inhibition. Among these compounds, 4-(2-carbethoxyethanamino)-7-chloro-3-nitroquinolin-2(1H)-one (9b) exhibited favorable NMDA receptor binding site activity, and 7-chloro-4-(benzylamino)-3-nitroquinolin-2(1H)-one (9c) demonstrated potent neurotoxicity, suggesting potential neuroprotective applications (Jung et al., 2003).

Propiedades

IUPAC Name |

3-[(benzylamino)methyl]-5,8-dimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-8-9-14(2)18-17(13)10-16(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDCUFKFQDTYCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CNCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)